Product packaging for Ac-Lys(Ac)-AMC(Cat. No.:)

Ac-Lys(Ac)-AMC

Cat. No.: B1513303
M. Wt: 387.4 g/mol
InChI Key: TTZZVMJPVWHHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fluorogenic Substrates for Enzymatic Assays

Ac-Lys(Ac)-AMC belongs to a class of molecules known as fluorogenic substrates, which are instrumental in modern enzyme kinetics and high-throughput screening. These substrates are initially non-fluorescent but are chemically designed to release a fluorescent molecule, known as a fluorophore, upon enzymatic action. In the case of this compound and its analogues like Boc-Lys(Ac)-AMC, the fluorophore is 7-amino-4-methylcoumarin (B1665955) (AMC). caymanchem.comnih.gov

The assay mechanism is a clever two-step process. caymanchem.combmglabtech.com First, a lysine (B10760008) deacetylase (KDAC), such as a histone deacetylase (HDAC) or a sirtuin (SIRT), recognizes the acetylated lysine residue of the substrate and removes the acetyl group. caymanchem.combmglabtech.comechelon-inc.com This initial reaction, however, does not directly produce a fluorescent signal. The deacetylated product then becomes a substrate for a second enzyme, typically the protease trypsin, which is added to the reaction mixture. caymanchem.comnih.gov Trypsin cleaves the peptide bond C-terminal to the now-deacetylated lysine, releasing the AMC molecule. caymanchem.comresearchgate.net Once liberated, AMC exhibits strong fluorescence, which can be quantified using a fluorescence plate reader. nih.govabcam.com The intensity of the fluorescence is directly proportional to the amount of deacetylated substrate, thus providing a quantitative measure of the deacetylase enzyme's activity. nih.gov

This method offers a significant advantage over older techniques by providing a continuous or endpoint reading in a homogenous format, meaning the entire assay can be performed in a single well without separation or extraction steps. nih.govnih.gov

Historical Perspective on its Development and Significance in Deacetylase Research

The development of fluorogenic substrates for deacetylases marked a pivotal moment in epigenetic research. Before their invention, enzyme activity was often measured using assays involving radiolabelled substrates, such as tritium-containing acetylated histones. epfl.ch While effective, these methods were cumbersome, posed safety risks due to radioactivity, and were not easily adaptable for the large-scale screening required for drug discovery. epfl.ch

A significant breakthrough came in 2003 when Wegener, Wirsching, Riester, and Schwienhorst developed a novel, non-isotopic fluorogenic assay designed specifically for high-throughput screening (HTS). caymanchem.comnih.govresearchgate.netepfl.ch Their work introduced substrates based on an ε-acetylated lysine linked to AMC, laying the foundation for probes like Boc-Lys(Ac)-AMC. nih.gov This innovation addressed the major limitations of previous methods, offering a sensitive, convenient, and safe way to measure HDAC activity. nih.gov

The significance of this development cannot be overstated. It enabled researchers to screen vast libraries of chemical compounds for potential HDAC and sirtuin inhibitors. nih.govontosight.ai These inhibitors are of great therapeutic interest for a range of diseases, including cancer, where aberrant deacetylase activity is a known factor. ontosight.airoyalsocietypublishing.org The ability to perform these screens rapidly and efficiently has accelerated the discovery and characterization of new therapeutic candidates. bmglabtech.com

Overview of its Primary Academic Research Utility and Scope

The primary utility of this compound and its family of substrates is the study of lysine deacetylase enzymes. These probes are widely used across several key areas of academic and pharmaceutical research.

Key Research Applications:

Enzyme Activity and Kinetics: These substrates are fundamental tools for measuring the catalytic activity and determining the kinetic parameters (e.g., KM and kcat) of various HDAC and sirtuin isoforms. bmglabtech.comontosight.aiacs.org

Inhibitor Screening: Their suitability for HTS makes them indispensable for discovering and characterizing small molecule inhibitors of deacetylases. ontosight.aireactionbiology.com Researchers can rapidly assess the potency and selectivity of thousands of compounds.

Mechanism of Action Studies: The substrates are used to investigate the mechanisms of enzyme inhibition, helping to distinguish between different modes of action, such as reversible or irreversible binding. explorationpub.com

Epigenetic Regulation: By providing a means to measure the activity of enzymes that modify histones, these probes help elucidate the complex mechanisms of epigenetic regulation and gene expression. ontosight.ai

While the core substrate, often protected with a Boc group (Boc-Lys(Ac)-AMC), is recognized by several Class I and II HDACs, researchers have developed a panel of related substrates to probe different enzyme classes and isoforms with greater specificity. caymanchem.comresearchgate.netfishersci.com However, it is important to note that the conjugation of the AMC fluorophore itself can sometimes influence enzyme activity, potentially altering substrate affinity or specificity for certain deacetylases. nih.gov

Data Tables

Table 1: Physicochemical Properties of a Representative Fluorogenic Substrate (Boc-Lys(Ac)-AMC)

Data for the closely related and widely documented compound Boc-Lys(Ac)-AMC is provided as a representative example.

PropertyValueSource(s)
Formal Name N-[(1S)-5-(acetylamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]pentyl]-carbamic acid, 1,1-dimethylethyl ester caymanchem.com
Molecular Formula C₂₃H₃₁N₃O₆ caymanchem.comontosight.ai
Molecular Weight 445.5 g/mol caymanchem.comechelon-inc.com
Fluorescence Excitation: 340-360 nm; Emission: 440-460 nm (for released AMC) caymanchem.comechelon-inc.com
Appearance Crystalline solid caymanchem.com
Storage -20°C caymanchem.com

Table 2: Examples of Deacetylase Substrates and Their Targeted Enzymes

This table showcases the diversity of AMC-based substrates developed to target various deacetylase enzymes.

Substrate NamePrimary Enzyme Target(s)Source(s)
Boc-Lys(Ac)-AMC General substrate for HDACs caymanchem.comechelon-inc.com
Ac-Gly-Ala-Lys(Ac)-AMC HDAC Class I (1, 2, 3, 8) and Class II (6, 10) fishersci.com
Ac-Arg-Gly-Lys(Ac)-AMC General substrate for HDACs
Ac-Lys(Succinyl)-AMC Sirtuin 5 (SIRT5) reactionbiology.com
Boc-Lys(TFA)-AMC Class IIa HDACs, HDAC8 explorationpub.com
Ac-Spermidine-AMC HDAC10 reactionbiology.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N3O5 B1513303 Ac-Lys(Ac)-AMC

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

2,6-diacetamido-N-(4-methyl-2-oxochromen-7-yl)hexanamide

InChI

InChI=1S/C20H25N3O5/c1-12-10-19(26)28-18-11-15(7-8-16(12)18)23-20(27)17(22-14(3)25)6-4-5-9-21-13(2)24/h7-8,10-11,17H,4-6,9H2,1-3H3,(H,21,24)(H,22,25)(H,23,27)

InChI Key

TTZZVMJPVWHHEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C

sequence

X

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of Ac Lys Ac Amc

Peptide Synthesis Strategies for N-alpha-acetyl-N-epsilon-acetyllysine Moiety

The core of the substrate, the N-alpha-acetyl-N-epsilon-acetyllysine moiety, can be constructed using established methodologies from peptide chemistry. The primary challenge lies in the selective acetylation of both the alpha (α) and epsilon (ε) amino groups of the lysine (B10760008) residue. This can be achieved through either solid-phase or solution-phase strategies.

Solid-Phase Peptide Synthesis (SPPS) offers an efficient and streamlined method for building the di-acetylated lysine structure. pacific.edu In a typical Fmoc-based SPPS approach, a lysine amino acid with its α-amino group protected by an Fmoc (9-fluorenylmethoxycarbonyl) group and its ε-amino group protected by an orthogonal protecting group (e.g., Boc, t-butyloxycarbonyl) is anchored to a solid support resin. pacific.eduresearchgate.net

The synthesis proceeds through a series of deprotection and coupling steps. A key advantage of SPPS is that excess reagents and by-products are easily washed away, simplifying the purification process at each stage. pacific.edu Acetylation of the ε-amino group can be performed on the resin after the removal of its protecting group. N-terminal acetylation is typically the final step after the full peptide is assembled and before cleavage from the resin. pacific.edu A general approach involves using a reagent like acetic anhydride (B1165640) in the presence of a base to introduce the acetyl groups. researchgate.net

Alternatively, a pre-acetylated lysine derivative, N-ε-acetyl-L-lysine, can be incorporated directly into the synthesis sequence. wikipedia.org The N-terminal α-amino group is then acetylated in a subsequent step on the solid support.

Solution-phase synthesis provides an alternative, classical approach. While potentially more labor-intensive due to the need for purification after each step, it offers flexibility and is scalable. The synthesis begins with a lysine derivative where one amino group is protected while the other is acetylated. For instance, N-α-Boc-L-lysine can be acetylated at the ε-amino position. Following this, the α-amino protecting group (Boc) is removed, and the now-free α-amino group is acetylated. Careful selection of protecting groups is crucial to ensure selective modification.

Coupling Chemistry for 7-Amino-4-methylcoumarin (B1665955) (AMC) Integration

The final step in forming the substrate is the covalent attachment of the di-acetylated lysine to the 7-amino-4-methylcoumarin (AMC) fluorophore. This conjugation creates the amide bond that, when cleaved by an enzyme, liberates the highly fluorescent AMC molecule. iris-biotech.de

The formation of the amide linkage between the carboxylic acid of the di-acetylated lysine and the amino group of AMC is a standard condensation reaction. hepatochem.com This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. luxembourg-bio.com

Commonly used coupling reagents for this purpose are carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions like racemization. hepatochem.comluxembourg-bio.com Other classes of reagents, including phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU), are also highly effective for promoting amide bond formation. hepatochem.comluxembourg-bio.com The reaction is typically carried out in an inert organic solvent, such as dimethylformamide (DMF).

Coupling Reagent Class Examples General Role
CarbodiimidesDCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide)Activate carboxylic acids to form a reactive O-acylisourea intermediate. luxembourg-bio.com
Phosphonium SaltsPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Form active esters that readily react with amines.
Aminium/Uronium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly efficient reagents that form active esters for rapid amide bond formation. researchgate.net

Chromatographic Purification Techniques for Ac-Lys(Ac)-AMC

Following synthesis and cleavage from the solid support (if applicable), the crude product is a mixture containing the desired this compound, unreacted starting materials, and various by-products. Purification is essential to obtain a compound of high purity for reliable use in assays.

The standard and most effective method for purifying fluorogenic peptide substrates like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govpeptide.comhplc.eu This technique separates molecules based on their hydrophobicity.

The crude peptide is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 column, which contains a nonpolar stationary phase. A gradient of polar and nonpolar solvents is used for elution. Typically, the mobile phase consists of water (Solvent A) and acetonitrile (B52724) (Solvent B), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). peptide.comhplc.eu The TFA improves peak sharpness and resolution. hplc.eu The fractions containing the pure product, as determined by analytical HPLC, are collected and then lyophilized (freeze-dried) to yield the final product as a purified powder. peptide.com

Spectroscopic and Mass Spectrometric Approaches for Structural Confirmation

After purification, the identity and structural integrity of this compound must be confirmed. This is accomplished using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. ¹H NMR and ¹³C NMR spectroscopy can confirm the presence of all expected chemical groups, including the acetyl groups, the lysine backbone, and the coumarin (B35378) structure. nih.govfrontiersin.org Specific resonances corresponding to the acetyl methyl protons can be clearly identified, providing direct evidence of acetylation. nih.gov For instance, the acetyl group protons typically appear as a distinct singlet in the ¹H NMR spectrum. nih.govfrontiersin.org

Mass Spectrometry (MS) is used to confirm the molecular weight of the final compound. jchemrev.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for peptide-like molecules. jchemrev.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition and identity of the synthesized this compound. qub.ac.uk The observed mass-to-charge ratio (m/z) is compared to the calculated theoretical value for the expected chemical formula. jchemrev.com

Analytical Technique Information Provided Typical Findings for this compound
¹H NMR Spectroscopy Confirms the presence and connectivity of protons in the molecule.Characteristic signals for the methyl groups of the two acetyl moieties, aromatic protons of the coumarin ring, and aliphatic protons of the lysine side chain. nih.govnih.gov
¹³C NMR Spectroscopy Confirms the carbon framework of the molecule.Resonances corresponding to carbonyl carbons of the amide and acetyl groups, aromatic carbons of the coumarin, and aliphatic carbons of lysine. nih.govfrontiersin.org
Mass Spectrometry (MS) Determines the molecular weight of the compound.The measured mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) matches the calculated exact mass of C₂₀H₂₃N₃O₅. jchemrev.comqub.ac.uk

Enzymatic Hydrolysis Mechanisms and Kinetic Studies of Ac Lys Ac Amc

Enzymatic Recognition and Substrate Specificity Principles

The interaction between an enzyme and its substrate is a highly specific process governed by molecular recognition. In the context of Ac-Lys(Ac)-AMC, the acetylated lysine (B10760008) residue and the surrounding peptide sequence are key determinants of enzyme binding and specificity.

Role of the Acetylated Lysine Moiety in Enzyme Binding

The acetylated lysine (Ac-Lys) residue is the primary recognition element for a class of enzymes known as lysine deacetylases (KDACs), which includes the sirtuin family. mdpi.comfrontiersin.org These enzymes catalyze the removal of the acetyl group from lysine residues on protein substrates. frontiersin.orgnih.gov The binding of the acetylated lysine occurs within a catalytic pocket of the enzyme. mdpi.com For sirtuins, this process is NAD+ dependent; the enzyme first binds the acetyl-lysine substrate, followed by NAD+, to form a productive Michaelis complex. acs.orgresearchgate.net This binding correctly positions the acetylated lysine for the subsequent deacetylation reaction. mdpi.com The presence of the acetyl group is crucial for this interaction, as its removal is the catalytic goal of the enzyme. nih.govnih.gov The Nε-acetyl-lysine inserts into a binding cavity, forming hydrogen bonds with the nicotinamide-ribose part of NAD+. uef.fi

Influence of Peptide Sequence Flanking Ac-Lys(Ac) on Specificity

While the acetylated lysine is the primary target, the amino acid sequence flanking this residue significantly influences the substrate specificity of deacetylases. mdpi.com Structural data reveal that the side chains of residues preceding and following the acetyl-lysine interact with the enzyme in a "β staple" formation. mdpi.com This interaction requires chemical and geometric compatibility between the substrate's side chains and the enzyme's binding cleft. mdpi.com

The importance of the flanking sequence can vary between different deacetylase enzymes. For instance, some studies suggest that SIRT1 shows little substrate specificity with short 10-mer peptide substrates, implying that specificity might arise from interactions at other sites on the enzyme. northwestern.edu Conversely, the activity of SIRT6 has been shown to be sequence-dependent. mdpi.com It has been proposed that the influence of the flanking peptide sequence is more critical for substrates where the acyl group has a weaker affinity for the enzyme. mdpi.comscienceopen.com For substrates that bind tightly, the contribution of the flanking residues is less significant. mdpi.com The development of substrates with varying peptide sequences, such as Ac-Arg-Gly-Lys(Ac)-AMC, allows for the investigation of these specificity determinants for different deacetylases like HDAC8 and SIRT2. rndsystems.com The effect of activators like resveratrol (B1683913) on sirtuin activity can also be highly dependent on the substrate sequence, further highlighting the importance of the peptide context. plos.orgnih.gov

Mechanisms of Fluorophore Release upon Enzymatic Cleavage

The utility of this compound as a substrate lies in its fluorogenic nature. The 7-amino-4-methylcoumarin (B1665955) (AMC) group is a fluorophore that is initially quenched when conjugated to the peptide. caymanchem.comcaymanchem.com The release of AMC, and the subsequent increase in fluorescence, is an indirect measure of the primary enzymatic deacetylation event. nih.govresearchgate.net

The process occurs in a two-step enzymatic cascade:

Deacetylation: A deacetylase, such as a sirtuin or histone deacetylase (HDAC), first removes the acetyl group from the lysine residue of this compound. nih.govresearchgate.net

Proteolytic Cleavage: The resulting deacetylated substrate, which now has an unmodified lysine, becomes a target for a protease like trypsin. nih.govrndsystems.comresearchgate.net Trypsin specifically cleaves peptide bonds at the C-terminus of lysine and arginine residues. This cleavage liberates the free AMC molecule. nih.govresearchgate.net

Upon release, the free AMC amine exhibits a significant increase in fluorescence, which can be up to 700-fold greater than the conjugated form. iris-biotech.de The excitation and emission wavelengths also shift to the red, typically from around 330/390 nm for the bound form to 345/445 nm for the free AMC. caymanchem.comiris-biotech.denih.gov This robust and easily detectable signal provides a sensitive method for monitoring deacetylase activity in high-throughput screening and kinetic assays. nih.goviris-biotech.de

Kinetic Characterization of Enzyme-Ac-Lys(Ac)-AMC Interactions

Kinetic studies are essential for understanding the efficiency and mechanism of enzyme-catalyzed reactions. For deacetylases acting on this compound, these studies involve determining key kinetic parameters and analyzing the reaction progress over time.

Determination of Michaelis-Menten Parameters (K_m, V_max, k_cat)

The Michaelis-Menten model is a cornerstone of enzyme kinetics. The parameters derived from this model provide insights into substrate binding affinity and catalytic turnover rate.

K_m (Michaelis constant): This parameter represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is often used as an indicator of the enzyme's affinity for the substrate; a lower K_m generally suggests a higher affinity. For sirtuins, the K_m for acetylated peptide substrates can vary significantly. For example, SIRT5 exhibits a high and uncertain K_m for this compound, suggesting a lower affinity compared to its preferred succinylated substrates. google.com In one study, the K_m of SIRT1 for an acetylated histone H3 peptide was determined to be 109 ± 9 μM. nih.gov

V_max (Maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.

k_cat (Turnover number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as V_max / [E_total], where [E_total] is the total enzyme concentration. The k_cat for SIRT1 with an acetylated histone H3 peptide was found to be 0.062 ± 0.002 s⁻¹. nih.gov The catalytic efficiency of an enzyme is often expressed as the ratio k_cat/K_m .

The determination of these parameters for this compound and related substrates is typically performed by measuring the initial reaction rates at various substrate concentrations while keeping the enzyme concentration constant. nih.govnih.gov

Table 1: Example Michaelis-Menten Parameters for Sirtuin Deacetylation

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹M⁻¹)Reference
SIRT1AcH3 peptide109 ± 90.062 ± 0.0025.69 x 10² nih.gov
SIRT5Ac-Lys(Succ.)-AMC108N/AN/A google.com
SIRT5Substrate 5b33 ± 1.83 x 10⁻²9.2 x 10² core.ac.uk
SIRT5Substrate 6b84 ± 229 x 10⁻³1.1 x 10² core.ac.uk

N/A: Not available in the cited source.

Steady-State and Pre-Steady-State Kinetic Analyses

Steady-state kinetics assumes that the concentration of the enzyme-substrate complex remains constant over the course of the measurement. This is the condition under which Michaelis-Menten parameters are typically determined. nih.govnih.gov Steady-state analyses have revealed that for sirtuins, the kinetic mechanism is often sequential, where the acetylated peptide binds first, followed by NAD+. acs.org

Pre-steady-state kinetics , on the other hand, examines the initial moments of the reaction, before the steady state is reached. This approach can provide detailed information about individual steps in the catalytic cycle, such as substrate binding, chemical transformations, and product release. nih.gov For sirtuins, pre-steady-state analysis has been used to dissect the multi-step reaction mechanism, which includes the formation of an O-alkylimidate intermediate and the release of nicotinamide. nih.govbiorxiv.org These studies have shown that the rate-limiting step can vary depending on the specific sirtuin and the acyl group on the substrate. nih.gov For example, while the nucleophilic attack on the O-alkylimidate intermediate is rate-determining for SIRT2 and SIRT3, this is not the case for SIRT6 with long-chain acyl substrates. nih.gov

pH and Temperature Dependencies of Enzymatic Hydrolysis

The enzymatic hydrolysis of N-acetyl-L-lysyl-(Nε-acetyl)-7-amino-4-methylcoumarin (this compound) is significantly influenced by pH and temperature. These parameters are critical for optimizing assay conditions and for understanding the catalytic mechanism of the responsible enzymes, primarily histone deacetylases (HDACs) and sirtuins (SIRTs).

Research indicates that the optimal conditions for the deacetylation of this compound and similar substrates by these enzymes generally fall within a neutral to slightly alkaline pH range and at a physiologically relevant temperature.

pH Dependence:

The catalytic activity of HDACs, which are zinc-dependent enzymes, is markedly dependent on pH. Studies on various HDAC isozymes have revealed a bell-shaped pH-rate profile, with optimal activity typically observed around pH 8.0. acs.orgnih.gov This profile suggests the involvement of ionizable residues in the active site that must be in a specific protonation state for efficient catalysis. For instance, the pH dependence of HDAC8 activity has been characterized, showing pKa values that reflect the ionization of key catalytic residues. nih.gov

Assays for HDAC activity using fluorogenic substrates like this compound are commonly performed in buffers such as Tris-HCl or HEPES at a pH of 7.4 or 8.0. nih.govgoogle.comnih.gov For example, a standard buffer for SIRT5-mediated deacetylation of this compound is 50 mM Tris/HCl at pH 8.0. google.com Similarly, assays for other HDACs are often conducted at pH 7.4 or 8.0 to ensure optimal enzyme performance. nih.govnih.gov The stability of the substrate itself has been shown to be robust within a pH range of 5.5 to 11.0, indicating that observed changes in activity are due to effects on the enzyme. nih.gov

The table below summarizes the pH conditions used in various studies for the enzymatic hydrolysis of this compound and related substrates.

Table 1: Reported pH Conditions for Enzymatic Hydrolysis of this compound and Similar Substrates

Enzyme/System Substrate Buffer pH Reference
Histone Deacetylases (HDACs) Acetyl-Gly-Ala-(Nε-acetyl-Lys)-AMC - ~8.0 (optimum) acs.org
Class I HDACs Boc-Lys(Ac)-AMC Tris-buffered saline (TBS) 7.4 nih.gov
SIRT5 This compound Tris/HCl 8.0 google.com
HDAC8 Fluor de Lys H4-AcK16 substrate Tris 8.0 nih.gov
Various HDAC isoforms Various fluorogenic substrates Tris-HCl 7.4 nih.gov

Temperature Dependence:

The enzymatic hydrolysis of this compound is also sensitive to temperature. The majority of in vitro assays are conducted at 37°C, which approximates physiological conditions and generally represents the temperature for optimal activity for human enzymes. nih.govgoogle.com For instance, kinetic studies of SIRT5 with this compound were performed at 37°C. google.com Similarly, assays for various HDACs are routinely incubated at this temperature. nih.gov

While 37°C is the most frequently cited temperature, some studies have explored other temperatures. For example, kinetic measurements for certain HDACs have been carried out at 25°C, and for HDAC11, at 37°C. acs.org The thermal stability of the enzymes is a crucial factor; porcine acylase I, for instance, is stable across a temperature range of 15.2 to 45.3°C, allowing for kinetic studies at various temperatures. nih.gov For this enzyme, the catalytic rate constant, k_cat, was observed to increase with temperature. nih.govnist.gov

The table below presents the temperature conditions reported in the literature for the enzymatic deacetylation of this compound and related substrates.

Table 2: Reported Temperature Conditions for Enzymatic Hydrolysis of this compound and Similar Substrates

Enzyme/System Substrate Temperature (°C) Reference
Class I HDACs Boc-Lys(Ac)-AMC 37 nih.gov
SIRT5 This compound 37 google.com
HDAC4-9 Peptide substrates 25 acs.org
HDAC11 Peptide substrates 37 acs.org
Porcine Acylase I N-acetyl-L-amino acids 15.2 - 45.3 nih.gov
Various HDAC isoforms Various fluorogenic substrates 37 nih.gov

Detailed kinetic studies that systematically vary both pH and temperature to determine the complete kinetic profile (including k_cat and K_m values) specifically for this compound hydrolysis are not extensively available in the public domain. However, the existing data consistently point towards an optimal pH of around 8.0 and a temperature of 37°C for achieving maximal enzymatic activity in the deacetylation of this substrate by most mammalian HDACs and sirtuins.

Applications of Ac Lys Ac Amc in Deacetylase Activity Profiling

Utilization in Histone Deacetylase (HDAC) Enzyme Assays

Ac-Lys(Ac)-AMC, and its common variant Boc-Lys(Ac)-AMC, is extensively used as a substrate to measure the enzymatic activity of zinc-dependent histone deacetylases (HDACs). activemotif.comresearchgate.net This assay is amenable to high-throughput screening, making it a valuable tool for discovering and characterizing HDAC inhibitors. abcam.cnnih.gov The assay can be performed in a continuous or a two-step method, allowing for flexibility in experimental design. abcam.cn

Class-Specific HDAC Activity Measurements (e.g., Class I, IIb)

The substrate this compound demonstrates selectivity for certain classes of HDACs. It is effectively processed by Class I (HDACs 1, 2, and 3) and Class IIb (HDAC6) enzymes. bmglabtech.comnih.govarvojournals.org However, it is considered a poor substrate for other HDACs, such as HDAC8. nih.gov This differential specificity allows researchers to probe the activity of specific HDAC classes within complex biological samples. For instance, in a study on a chronic rat glaucoma model, Boc-Lys(Ac)-AMC was used as a specific substrate to measure the combined activity of Class I and IIb HDACs (1, 2, 3, and 6). arvojournals.org In contrast, a different substrate, Boc-Lys(Tfa)-AMC, was employed to measure the activity of Class IIa HDACs. arvojournals.org This highlights how the choice of substrate, including this compound, enables the dissection of class-specific HDAC activity. Some studies have also utilized substrates like Boc-Lys(Pro)-AMC for more selective measurement of Class I HDACs. mdpi.com

Table 1: Substrate Specificity of this compound and Related Compounds for HDAC Classes

Substrate Target HDAC Class(es) Notes
Boc-Lys(Ac)-AMC Class I (HDAC1, 2, 3) and Class IIb (HDAC6) Most commonly used fluorogenic substrate for these classes. Poor substrate for HDAC8. bmglabtech.comnih.govarvojournals.org
Boc-Lys(Tfa)-AMC Class IIa (HDAC4, 5, 7, 9) and to a lesser extent HDAC8, 10, 11 Used to differentiate Class IIa activity from Class I/IIb. arvojournals.orgmdpi.com
Ac-Leu-Gly-Lys(Ac)-AMC Class I (HDAC1, 2, 3) Has similar Michaelis-Menten constants for these enzymes, allowing for comparable kinetic studies. researchgate.netbiorxiv.org
Ac-Arg-His-Lys(Ac)-Lys(Ac)-AMC HDAC8 A substrate designed for improved recognition by HDAC8. nih.gov

Characterization of Recombinant and Endogenous HDACs

The this compound assay is versatile and can be used to characterize both purified, recombinant HDACs and endogenous HDACs within cell or tissue lysates. nih.govmdpi.com The analysis of recombinant proteins offers advantages such as high purity and the ability to introduce affinity tags for easier purification. nih.gov For example, the kinetic parameters of a recombinant Class I HDAC from Plasmodium falciparum (pfHDAC-1) were determined using Ac-Leu-Gly-Lys(Ac)-AMC, revealing a Km of 30 ± 2 µM and a kcat of 0.19 ± 0.01 s⁻¹. nih.govacs.org

Conversely, assaying endogenous HDACs provides a more physiologically relevant context, as these enzymes exist in native multi-protein complexes. nih.gov For instance, the total HDAC activity in nuclear extracts from HeLa cells or lysates from human mesenchymal stem/stromal cells has been quantified using Boc-Lys(Ac)-AMC. mdpi.comroyalsocietypublishing.org The assay has also been optimized for use with postmortem human brain samples to screen for changes in Class I HDAC activity. nih.gov

Application in Sirtuin (NAD+-Dependent Deacetylase) Activity Assays

This compound and its derivatives are also employed in assays for Class III HDACs, known as sirtuins, which are dependent on the cofactor NAD+. activemotif.com The assay principle remains similar, but NAD+ must be included in the reaction mixture for sirtuin activity. caymanchem.com

Characterization of Sirtuin Isoforms

While useful, the efficiency of this compound as a substrate can vary significantly among the seven human sirtuin isoforms (SIRT1-7). For example, a substrate based on the p53 sequence, Ac-Arg-His-Lys-Lys(ε-acetyl)-AMC, is used in a commercially available kit to measure SIRT6 activity. caymanchem.com In one study, a peptide substrate, Ac-Arg-Leu-Ile-Lys(Ac)-AMC, was identified as a universal substrate for SIRT1, SIRT2, and SIRT3. sci-hub.se However, for other isoforms, particularly SIRT5, substrates with different acyl groups, such as succinyl, are much more efficient than the acetylated versions. google.com This differential substrate preference is a key aspect of sirtuin biology and is exploited in the development of isoform-specific assays. For instance, while SIRT1-3 can deacetylate acetyl-lysine substrates, SIRT6 shows a preference for long-chain fatty acyl groups. uef.fi

Screening for Deacetylase Inhibitors Using this compound

A primary application of the this compound assay is in the high-throughput screening (HTS) of chemical libraries to identify novel deacetylase inhibitors. abcam.cnbiorxiv.orgresearchopenworld.com The simplicity and sensitivity of this fluorometric assay make it ideal for testing large numbers of compounds. researchgate.net Both general and isoform-selective inhibitors can be identified by running assays with either total cell lysates or specific recombinant enzymes. nih.govroyalsocietypublishing.org For example, a library of hydroxamic acid derivatives was screened for HDAC inhibitory activity using HeLa nuclear extracts and Boc-Lys(Ac)-AMC as the substrate. researchopenworld.com

Dose-Response Curve Generation

Once potential inhibitors are identified, the this compound assay is used to quantify their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀). researchgate.netfigshare.comfigshare.com This involves incubating the deacetylase enzyme with the substrate and varying concentrations of the inhibitor. The resulting data allows for the ranking of inhibitors and the study of structure-activity relationships (SAR).

Table 2: Examples of HDAC Inhibitor IC₅₀ Values Determined Using this compound or Related Substrates

Inhibitor Target HDAC(s) Substrate Used IC₅₀ Value
SAHA (Vorinostat) HeLa Nuclear Extract Boc-Ac-Lys-AMC 0.05 ± 0.01 µM
SAHA (Vorinostat) HDAC1 Boc-Lys(Ac)-AMC 374 nM
Compound 18c HeLa Nuclear Extract Boc-Ac-Lys-AMC 0.50 ± 0.21 µM
Entinostat (MS-275) HDAC3 Ac-Leu-Gly-Lys(Ac)-AMC 179 nM (endpoint)
RGFP966 HDAC3 Ac-Leu-Gly-Lys(Ac)-AMC 514 ± 4 nM (endpoint)
Quisinostat HDAC10 Ac-spermidine-AMC 50 ± 5 nM

This table presents a selection of data from multiple research findings to illustrate the application. bmglabtech.combiorxiv.orgroyalsocietypublishing.orgchemrxiv.org

Determination of IC50 and K_i Values for Inhibitors

The fluorogenic substrate this compound and its analogs, such as Boc-Lys(Ac)-AMC, are instrumental in quantifying the potency of histone deacetylase (HDAC) and sirtuin (SIRT) inhibitors. The methodology is centered around a two-step, coupled enzymatic reaction that measures the reduction in deacetylase activity in the presence of an inhibitor. bmglabtech.comnih.gov This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for inhibitor potency.

The assay principle relies on the specific actions of two enzymes. First, an HDAC or SIRT enzyme removes the acetyl group from the ε-amino group of the lysine (B10760008) residue in the this compound substrate. nih.gov In the second step, a protease, typically trypsin, is added. Trypsin specifically cleaves the amide bond C-terminal to deacetylated lysine residues but cannot cleave the bond when the lysine is acetylated. nih.govgoogle.com This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. bmglabtech.com The fluorescence intensity is therefore directly proportional to the amount of deacetylated substrate, and thus to the activity of the HDAC/SIRT enzyme.

To determine the IC50 value, the assay is performed with a fixed concentration of the enzyme and substrate across a range of inhibitor concentrations. The resulting fluorescence is measured with a microplate reader (e.g., excitation at ~355 nm and emission at ~460 nm). nih.gov The percentage of inhibition is calculated by comparing the fluorescence in wells with the inhibitor to control wells without the inhibitor. The IC50 is then derived by plotting the percent inhibition against the logarithm of the inhibitor concentration. researchopenworld.com

This method has been widely used to screen compound libraries and characterize novel inhibitors. For example, a medium-throughput screening of a compound library used a bacterial HDAC-like amidohydrolase (HDAH) to identify several new small-molecule inhibitors, with their potency subsequently tested against mammalian HDACs. portlandpress.com

Below is a table of IC50 values determined for several novel inhibitors using the substrate Boc-Lys(Ac)-AMC.

Table 1: IC50 Values of Novel HDAC Inhibitors IC50 values were determined using a fluorigenic assay with Boc-Lys(Ac)-AMC as the substrate. Data sourced from Wegener et al., 2007. portlandpress.com

Compound NumberHDAH (μM)Rat Liver HDAC (μM)Human HDAC8 (μM)
46F080.550.640.10
45E090.611.31.8
23F101.62.12.2
An21.92.02.5
47G012.71.21.9
13C022.95.414.0
41E093.12.95.8

While the IC50 value is a widely used measure of potency, it can be influenced by assay conditions such as substrate concentration. Therefore, the inhibition constant (K_i) is often calculated to provide a more absolute measure of inhibitor potency. The K_i value can be determined from the IC50 value using the Cheng-Prusoff equation:

K_i = IC50 / (1 + [S]/K_m)

Where [S] is the concentration of the substrate used in the assay and K_m is the Michaelis-Menten constant of the enzyme for that substrate. scispace.com This conversion requires knowledge of the K_m value for the specific enzyme and substrate pair and assumes a competitive mechanism of inhibition. scispace.com

Application in Protease Activity Assays (where applicable, e.g., Lysine-specific proteases)

The primary application of this compound is in the coupled assay for deacetylase activity, where the protease is a secondary reagent, not the primary enzyme being studied. The entire premise of the standard HDAC/SIRT assay is built upon the differential action of trypsin on the acetylated versus the deacetylated substrate. nih.gov Trypsin is unable to hydrolyze the peptide bond at the C-terminus of an acetylated lysine residue. nih.govgoogle.com It is only after an HDAC or SIRT enzyme successfully removes the acetyl group that the resulting free lysine is recognized by trypsin, leading to cleavage and the release of the AMC fluorophore. bmglabtech.com This specificity makes the protease a critical tool for signal generation in the deacetylase assay.

While the function of this compound in the context of the deacetylase assay is to be a non-substrate for the developing protease (trypsin), related peptide-AMC molecules are widely used as direct substrates for profiling protease activity. lookchem.comchemimpex.com Fluorogenic substrates with peptide sequences ending in Lys-AMC are common for assaying the activity of trypsin-like serine proteases. For instance, various peptide-AMC compounds are employed to study enzyme kinetics, screen for protease inhibitors, and develop diagnostic assays where protease activity serves as a biomarker. chemimpex.com

The direct use of this compound itself as a fluorogenic substrate for a lysine-specific protease is not its principal application and is less documented. Such an application would require a protease capable of specifically recognizing and cleaving the peptide bond adjacent to an N-ε-acetylated lysine residue. While some product literature describes this compound derivatives as substrates for general "protease activity," this is often in the context of inhibitor screening or quality control. lookchem.commedchemexpress.com The predominant and well-established use of this compound in biochemical assays is to leverage the specificity of trypsin to indirectly measure the activity of lysine deacetylases.

Assay Development and Methodological Optimization Using Ac Lys Ac Amc

Fluorescence Detection Methodologies for AMC Product

The detection of the released 7-amino-4-methylcoumarin (B1665955) (AMC) is central to assays utilizing Ac-Lys(Ac)-AMC. This process relies on the fluorometric properties of AMC, which exhibits distinct excitation and emission spectra.

The fluorescent product, AMC, is typically detected using a fluorometer or a microplate reader. The optimal excitation wavelength for AMC generally falls within the range of 340 nm to 360 nm, while the emission wavelength is typically measured between 440 nm and 460 nm. caymanchem.combertin-bioreagent.comechelon-inc.com Specific instrumentation and assay conditions can lead to slight variations in the optimal wavelengths used. For instance, some protocols specify an excitation of 355 nm and an emission of 460 nm, while others use a broader range of 360-380 nm for excitation and 440-460 nm for emission. nih.govechelon-inc.com In SIRT1 assays, excitation wavelengths of 350-360 nm and emission wavelengths of 450-465 nm have been employed. caymanchem.com The selection of appropriate filter sets or monochromator settings is crucial for maximizing signal detection and minimizing background fluorescence.

Table 1: Reported Excitation and Emission Wavelengths for AMC Detection

Excitation Wavelength (nm)Emission Wavelength (nm)Application Context
340-360440-460General HDAC and SIRT assays caymanchem.combertin-bioreagent.comcaymanchem.com
360460SIRT5 and other deacetylase assays google.comgoogle.com
355460HDAC assays nih.govinvivochem.commedchemexpress.com
350-360450-465SIRT1 direct screening assays caymanchem.com
360-380440-460General HDAC substrate assays echelon-inc.com
340/10460/10HDAC1 activity measurements bmglabtech.com

To ensure accurate determination of enzyme activity, it is essential to calibrate the fluorescence signal. This is typically achieved by generating a standard curve using known concentrations of free AMC. activemotif.com This allows for the conversion of relative fluorescence units (RFU) into the molar amount of product formed. The deacetylated, non-acetylated version of the substrate, such as Boc-Lys-AMC, can also be used as a standard. activemotif.comnih.gov The linear range of the assay must be determined to ensure that the measured fluorescence is directly proportional to the concentration of the released fluorophore.

High-Throughput Screening (HTS) Assay Design and Implementation

The fluorogenic nature of the this compound assay makes it highly amenable to high-throughput screening (HTS) for the discovery of enzyme modulators. researchgate.net The assay's simplicity and robustness are key advantages for screening large compound libraries. researchgate.net

To facilitate HTS, assays involving this compound are often miniaturized into 96-, 384-, or even 1536-well plate formats. google.comresearchgate.netreactionbiology.com This reduction in assay volume conserves reagents and allows for the simultaneous testing of thousands of compounds. Automation is critical for managing the liquid handling, incubation, and plate reading steps in a high-throughput setting. Robotic platforms can be employed for compound dispensing, reagent addition, and plate transfers, ensuring precision and reproducibility while minimizing manual error. bachem.comresearchgate.net The development of microfluidic platforms offers further potential for miniaturization and increased throughput in enzyme screening. acs.orgunistra.fr

Rigorous data analysis and quality control are paramount in HTS to ensure the reliability of the results and the confident identification of "hits". Statistical parameters such as the signal-to-background ratio and the Z'-factor are calculated to assess the quality and robustness of the assay. reactionbiology.com These metrics help to distinguish true hits from false positives and negatives. Data analysis pipelines are used to normalize the raw fluorescence data, typically against control wells (e.g., DMSO as a negative control and a known inhibitor as a positive control), and to calculate the percent inhibition or activation for each test compound. researchgate.netreactionbiology.com

Considerations for Buffer Systems and Assay Conditions

Assay buffers for HDAC and sirtuin assays using this compound typically include a buffering agent to maintain a stable pH, salts, and sometimes a carrier protein like bovine serum albumin (BSA) to prevent enzyme denaturation and non-specific binding. google.comnih.gov A common buffer composition is Tris-HCl at a physiological pH (e.g., pH 8.0), supplemented with salts such as NaCl, KCl, and MgCl2. google.comgoogle.com For sirtuin assays, the co-substrate NAD+ is an essential component. caymanchem.comgoogle.com

The substrate, this compound, and many potential inhibitors have low solubility in aqueous solutions and are often dissolved in dimethyl sulfoxide (B87167) (DMSO). nih.gov It is crucial to maintain a low final concentration of DMSO in the assay, as it can inhibit HDAC enzymes. nih.govnih.gov The temperature and incubation times for both the enzymatic reaction and the subsequent developer step (if applicable) are also critical parameters that need to be optimized to ensure the reaction proceeds within the linear range. google.comnih.gov

Table 2: Example of Assay Buffer Components

ComponentConcentrationPurposeReference
Tris-HCl (pH 8.0)50 mMBuffering agent google.comgoogle.com
NaCl137 mMSalt, ionic strength google.comgoogle.com
KCl2.7 mMSalt, ionic strength google.comgoogle.com
MgCl21 mMDivalent cation, cofactor for some enzymes google.comgoogle.com
BSA1 mg/mlCarrier protein, stabilization google.com
NAD+500 µM - 1 mMSirtuin co-substrate google.com
Trypsin2-4 mg/mlDeveloper enzyme google.com
Nicotinamide2 mMSirtuin inhibitor (in developer) google.com

Advanced Research Applications and Methodological Innovations with Ac Lys Ac Amc

Development of Cell-Permeable Ac-Lys(Ac)-AMC Derivatives for Intracellular Studies (In vitro, non-clinical)

To study the activity of intracellular enzymes like HDACs in a live-cell context, substrates must be able to cross the cell membrane. While this compound itself has limited cell permeability, researchers have developed derivatives by adding chemical protecting groups that enhance its lipophilicity and facilitate its entry into cells. chemsrc.commedchemexpress.comnih.gov

Two common derivatives are Boc-Lys(Ac)-AMC and Fmoc-Lys(Ac)-AMC. chemsrc.comnih.gov The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of lysine (B10760008) creates a more cell-permeable fluorometric substrate. chemsrc.commedchemexpress.com Once inside the cell, endogenous esterases can cleave the protecting group, or the substrate can be directly processed by the target enzymes. The deacetylation of the ε-amino group by intracellular HDACs generates Boc-Lys-AMC, which can then be measured after cell lysis and subsequent cleavage by a developing enzyme like trypsin. chemsrc.commedchemexpress.com This allows for the quantification of HDAC activity within a cellular environment. arvojournals.orgmdpi.com For example, studies have utilized Boc-Lys(Ac)-AMC to measure how HDAC activity in human optic nerve head astrocytes is affected by specific compounds. arvojournals.org

Similarly, the fluorenylmethyloxycarbonyl (Fmoc) group can be used to create cell-permeable substrates. Fmoc-Lys(Ac)-AMC has been used in live-cell enzymatic assays to screen for cancer selectivity, where its processing requires the sequential activity of both intracellular HDACs and the protease Cathepsin L (CTSL). nih.gov The successful release of the fluorescent AMC reporter in cancer cells but not normal cells demonstrates the utility of such derivatives in probing enzyme activity in specific cellular states. nih.gov

A typical protocol for a tissue culture-based HDAC assay involves incubating cells with the permeable derivative, followed by cell lysis and the addition of a developer solution containing trypsin to release the fluorescent AMC molecule for measurement. chemsrc.commedchemexpress.com

Table 1: Cell-Permeable Derivatives of Lys(Ac)-AMC for Intracellular Studies

Derivative Protecting Group Application Research Finding
Boc-Lys(Ac)-AMC tert-butyloxycarbonyl Measurement of intracellular HDAC class I and IIb activity. chemsrc.commedchemexpress.comarvojournals.org Used to demonstrate that δ-opioid receptor agonists reduce HDAC activity in astrocytes; also used to determine cellular HDAC inhibition IC50 values for novel compounds. arvojournals.orgmdpi.com

Integration into Activity-Based Protein Profiling (ABPP) Methodologies (if applicable)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that uses active site-directed probes to profile the functional state of entire enzyme families in complex biological samples. While this compound itself is a substrate and not a classic covalent ABPP probe, the principles behind its design are foundational to creating probes for this methodology.

The integration of substrates like this compound into ABPP-like workflows involves modifying the substrate to include a bioorthogonal handle, such as an alkyne or azide (B81097) group. rsc.orgrsc.org This allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via click chemistry. rsc.org

For instance, research into lysine crotonylation, another type of post-translational modification, has employed this strategy. Scientists synthesized fluorogenic substrates like Ac-Lys(cr)-AMC and Ac-Lys(cr-alkyne)-AMC to perform detailed kinetic analyses of decrotonylase activity by HDAC1. rsc.orgrsc.org The alkyne-modified version serves as a proof-of-concept for ABPP, demonstrating that HDACs can process substrates bearing bioorthogonal handles. rsc.org This allows for metabolic labeling of proteins in cells, where the alkyne-bearing acyl group is incorporated into proteins. rsc.orgrsc.org Following cell lysis, the modified proteins can be tagged and identified, providing a snapshot of enzyme-substrate engagement across the proteome. rsc.org This approach enables the profiling of specific lysine modifications that are dynamically regulated by enzymes like HDACs. rsc.org

Co-crystallization Studies with Enzymes (if reported in research literature)

Co-crystallization of an enzyme with its substrate or a substrate analog is a critical technique for understanding the precise molecular interactions that govern catalysis and substrate specificity. While no crystal structures featuring the exact this compound compound have been reported, studies on closely related substrates have provided significant insights.

A notable example is the co-crystallization of human Histone Deacetylase 8 (HDAC8) with a tetrapeptide substrate, Ac-Arg-His-Lys(Ac)-Lys(Ac)-aminomethylcoumarin. nih.gov This substrate contains the key Lys(Ac)-AMC motif. The study successfully determined the crystal structure of a mutant HDAC8 in complex with this substrate, revealing how the enzyme's active site accommodates the acetylated lysine and positions it for catalysis. nih.gov Such structural data is invaluable for understanding the enzyme's mechanism and for the rational design of specific inhibitors.

Table 2: Co-crystallization of an Ac-Lys(Ac)-Containing Substrate with HDAC8

Enzyme Substrate Method Key Finding

These studies highlight the structural flexibility of the HDAC8 active site, particularly a glycine-rich loop that influences the positioning of a catalytic tyrosine residue (Y306) essential for catalysis. osti.gov Understanding how this loop and other active site residues interact with the substrate informs the function of all metal-dependent HDACs. nih.gov

Application in Real-Time Enzymatic Reaction Monitoring

A primary application of this compound is in fluorescence-based assays for monitoring enzyme activity, particularly for HDACs. caymanchem.combmglabtech.com The assay is typically performed in a two-step process. bmglabtech.combeilstein-journals.org

Deacetylation: The enzyme (e.g., HDAC1) acts on this compound, removing the acetyl group from the ε-amino group of the lysine residue to produce Ac-Lys-AMC. bmglabtech.comnih.gov

Development: A second enzyme, typically the protease trypsin, is added to the reaction. caymanchem.combmglabtech.com Trypsin specifically cleaves the amide bond C-terminal to the now-deacetylated lysine residue in Ac-Lys-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. caymanchem.comnih.gov The substrate this compound is not cleaved by trypsin, ensuring that fluorescence is only generated after enzymatic deacetylation. google.com

The intensity of the fluorescence, measured at an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the amount of AMC released and thus to the activity of the deacetylase enzyme. arvojournals.orgcaymanchem.comechelon-inc.com

This method is well-suited for high-throughput screening of potential enzyme inhibitors. caymanchem.com By incubating the enzyme with a test compound before adding the substrate, one can quantify the compound's inhibitory effect by measuring the reduction in fluorescence. bmglabtech.com This allows for the determination of key pharmacological parameters, such as the half-maximal inhibitory concentration (IC50). mdpi.combmglabtech.com

For true real-time monitoring, small amounts of the developing enzyme (trypsin) can be included in the reaction from the start. nih.gov In this continuous assay format, the rate of fluorescence increase corresponds directly to the rate of the deacetylation reaction, allowing for detailed kinetic analysis, including the determination of Michaelis-Menten constants (Kₘ and kcat). nih.govnih.gov

Table 3: Representative Parameters for HDAC Assays Using this compound

Parameter Value/Condition Enzyme Source
Excitation Wavelength 340-360 nm HDACs caymanchem.comechelon-inc.com
Emission Wavelength 440-460 nm HDACs caymanchem.comechelon-inc.com
Substrate Concentration 20 µM - 512 µM HDAC1 bmglabtech.com
Kₘ of Boc-Lys(Ac)-AMC ~100 µM (graphically estimated) HDAC1 bmglabtech.com
IC50 of SAHA (Inhibitor) 374 nM HDAC1 bmglabtech.com
IC50 of Vorinostat (Inhibitor) 0.50 µM Cellular HDACs mdpi.com

Limitations and Critical Considerations in Research Utilizing Ac Lys Ac Amc

Potential for Non-Specific Enzymatic Cleavage

A primary concern when using Ac-Lys(Ac)-AMC is the potential for its cleavage by enzymes other than the target HDACs, leading to false-positive signals. The assay's design relies on a two-step process: first, the deacetylation of the lysine (B10760008) residue by an HDAC, and second, the cleavage of the deacetylated product by a developing enzyme, typically trypsin, to release the fluorescent 7-Amino-4-methylcoumarin (B1665955) (AMC) group. nih.govbmglabtech.com

However, this methodology is predicated on the assumption that trypsin will only cleave the substrate after it has been deacetylated by an HDAC. nih.gov While trypsin is generally specific for cleavage at the C-terminus of lysine and arginine residues, its inability to cleave at acetylated lysine is a key principle of this assay. nih.gov There is a possibility that other proteases present in complex biological samples, such as cell lysates, could cleave the substrate irrespective of its acetylation state, leading to background fluorescence.

Furthermore, the substrate itself is not exclusively specific to a single HDAC. While commonly used for assessing the activity of Class I HDACs like HDAC1, HDAC2, and HDAC3, it is poorly recognized by others such as HDAC8. nih.gov Some studies have also reported detectable, albeit extremely low, activity of HDAC2 and HDAC3/NCOR1 complexes with this compound. google.com This lack of absolute specificity necessitates careful consideration and the use of appropriate controls, such as specific HDAC inhibitors, to confirm that the observed activity is indeed from the enzyme of interest. nih.govresearchgate.net For instance, Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) are often used as pan-HDAC inhibitors to stop the reaction and verify the HDAC-dependent nature of the signal. nih.gov

Challenges in Substrate Delivery and Uptake in Cellular Contexts (In vitro)

Employing this compound in live-cell assays introduces challenges related to its delivery and uptake across the cell membrane. While this compound is described as cell-permeable, the efficiency of its transport into the cytoplasm and subsequent access to intracellular HDACs can be a limiting factor. medchemexpress.comnih.gov

Studies have shown that modifications to the substrate, such as altering the α-amino protecting group, can significantly impact cellular uptake. For example, replacing the Boc (tert-butyloxycarbonyl) group with an Fmoc (fluorenylmethyloxycarbonyl) group has been demonstrated to enhance cellular uptake and subsequent intracellular processing. thno.orgresearchgate.netnih.gov This suggests that the inherent properties of the this compound molecule may not be optimal for passive diffusion across the cell membrane in all cell types.

The process for in-cell assays typically involves incubating cultured cells with this compound for a specific period, followed by lysis and the addition of a developer to measure the deacetylated product. medchemexpress.comnih.gov The incubation time and substrate concentration must be carefully optimized for each cell line to ensure sufficient uptake without causing cytotoxicity. medchemexpress.com The observation that the deacetylated product, Boc-Lys-AMC, also diffuses out of the cells adds another layer of complexity to the interpretation of results from live-cell experiments. nih.gov Researchers must consider that the measured fluorescence may represent a combination of intracellular and extracellular product.

Interference from Endogenous Fluorescent Compounds in Biological Samples

Biological samples, such as cell lysates and tissue extracts, are complex mixtures containing numerous endogenous molecules, some of which may possess intrinsic fluorescence. This can interfere with the accurate measurement of the AMC signal, which has excitation and emission maxima typically in the range of 340-360 nm and 440-460 nm, respectively. caymanchem.comcaymanchem.com

The presence of compounds that fluoresce in a similar range can lead to elevated background signals, thereby reducing the signal-to-noise ratio and potentially masking the true enzymatic activity. This is a critical consideration, especially when working with low enzyme concentrations or inhibitors that result in small changes in fluorescence.

To mitigate this issue, it is essential to include proper controls in the experimental design. A "no substrate" control, containing cells or lysate but not this compound, can help to quantify the background fluorescence originating from the biological sample itself. nih.gov Additionally, running parallel reactions with a known HDAC inhibitor can help to distinguish specific, enzyme-dependent fluorescence from non-specific background signals. Careful selection of excitation and emission wavelengths and the use of appropriate filter sets on the fluorescence plate reader are also crucial for minimizing interference. bmglabtech.com

Considerations for Enzyme Concentration and Reaction Linearity

To obtain reliable and quantifiable results, it is imperative to ensure that the enzymatic reaction is proceeding under conditions of linearity with respect to both time and enzyme concentration. This means that the rate of product formation should be directly proportional to the concentration of the enzyme and should remain constant over the measured time course.

In practice, this requires careful optimization of the assay conditions. Researchers must determine an enzyme concentration that provides a robust signal well above background but does not consume the substrate so rapidly that the reaction rate decreases during the measurement period. researchgate.net Plotting fluorescence measurements against time should yield a linear curve, and only the linear portion of this curve should be used to calculate the initial reaction velocity. researchgate.netresearchgate.net Deviations from linearity can indicate that the system is not in a steady state, potentially due to substrate depletion or enzyme instability. researchgate.net

Typical experimental procedures involve incubating a fixed amount of enzyme with varying concentrations of the substrate to determine kinetic parameters like the Michaelis-Menten constant (K_M). bmglabtech.com For instance, one study used a final HDAC1 concentration of 4.5 nM and incubated it with a serial dilution of this compound. bmglabtech.com It is also important to consider the concentration of the developing enzyme, trypsin. While higher trypsin concentrations can lead to faster release of the fluorophore, excessive amounts may lead to degradation of the HDAC enzyme itself over longer incubation times. explorationpub.com Therefore, finding the lowest trypsin concentration that maintains a linear conversion rate is advisable. researchgate.net

Solubility Challenges in Aqueous Solutions and Use of Cosolvents

This compound exhibits low solubility in aqueous solutions, a common challenge for many small molecule substrates and inhibitors used in biochemical assays. nih.gov This necessitates the use of organic cosolvents, most commonly dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions. nih.govmedchemexpress.com

While necessary for solubilization, the presence of DMSO in the final reaction mixture can be problematic as it has been reported to function as an HDAC inhibitor itself at higher concentrations. nih.gov Therefore, it is critical to maintain the final DMSO concentration at a low level that does not interfere with enzyme activity. nih.gov For example, some protocols specify final DMSO concentrations of 1% or less. reactionbiology.com

The solubility of this compound in various solvents has been characterized, with higher solubility in DMF (30 mg/ml) and DMSO (25 mg/ml) compared to ethanol (B145695) (3 mg/ml). caymanchem.com When preparing working solutions, it is crucial to ensure that the substrate remains fully dissolved in the final assay buffer to avoid precipitation, which would lead to inaccurate concentration and unreliable results. This often involves a sequential dilution process, where a concentrated stock in DMSO is diluted into the aqueous assay buffer. medchemexpress.com The use of detergents like Tween-80 or PEG300 can also be employed in some formulations to improve solubility, particularly for in vivo applications, though this is outside the direct scope of this article's focus on research limitations. medchemexpress.com

ParameterValueSource
Solubility in DMF 30 mg/ml caymanchem.com
Solubility in DMSO 25 mg/ml caymanchem.com
Solubility in Ethanol 3 mg/ml caymanchem.com
Recommended Final DMSO Concentration ≤ 1% nih.govreactionbiology.com

This table summarizes the solubility of this compound in common laboratory solvents and the recommended final concentration of DMSO in assays to avoid inhibitory effects.

Future Directions and Emerging Research Avenues for Ac Lys Ac Amc

Design and Synthesis of Enhanced Specificity Ac-Lys(Ac)-AMC Probes

The development of this compound-based probes with enhanced specificity is a significant area of future research. The core concept involves modifying the peptide sequence or the acetylated lysine (B10760008) mimic to create substrates that are selectively recognized by specific deacetylase isoforms or even other classes of enzymes. mdpi.comreactionbiology.com

Researchers are exploring the synthesis of novel this compound analogs to improve their utility in high-throughput screening and cellular assays. For instance, modifications to the α-amino protecting group of Lys-AMC have been shown to influence substrate cleavage by enzymes like cathepsin L, suggesting that such alterations could be used to fine-tune probe specificity. researchgate.net One study demonstrated that replacing the standard Boc protecting group with an Fmoc group moderately increased the substrate's activation by cathepsin L in colon cancer cells. researchgate.net

Furthermore, the creation of bioorthogonal probes represents a cutting-edge approach. These probes contain a reactive handle, such as an alkyne or azide (B81097) group, that allows for their covalent attachment to other molecules, like fluorescent dyes or biotin (B1667282), for visualization and enrichment of target proteins. rsc.org For example, researchers have synthesized fluorogenic substrates like Ac-Lys(cr-alkyne)-AMC to study lysine crotonylation, a different type of post-translational modification. rsc.org These probes can be metabolically incorporated into proteins in living cells, enabling the specific detection and identification of crotonylated proteins. rsc.org

The table below summarizes examples of modified this compound probes and their intended applications.

Probe ModificationTarget Enzyme/ProcessRationale for Enhanced Specificity
Altered α-amino protecting group (e.g., Fmoc)Cathepsin LBulky aromatic groups are preferred by the enzyme's active site. researchgate.net
Incorporation of bioorthogonal handles (e.g., alkynes)Lysine crotonylationAllows for specific labeling and detection of proteins with the target post-translational modification. rsc.org
Modified peptide sequencesSpecific HDAC isoformsTailoring the amino acid sequence to match the preference of a particular enzyme can increase selectivity. mdpi.com

Exploration of Novel Enzyme Targets Beyond Deacetylases

While this compound is a well-established substrate for HDACs and sirtuins, its potential for interacting with other enzyme classes remains an exciting and largely untapped area of research. nih.govcornell.edu The core structure of this compound, an acetylated amino acid derivative, makes it a candidate for interaction with a variety of enzymes involved in post-translational modifications and metabolism.

Future investigations could focus on enzymes such as:

Proteases: The cleavage of the amide bond linking the lysine derivative to the AMC fluorophore is a key step in the standard HDAC assay, which is typically mediated by trypsin after the deacetylation step. core.ac.uk However, it is conceivable that certain proteases could directly recognize and cleave the this compound substrate, or that modified versions of the substrate could be designed to be specific for particular proteases. lookchem.comnih.gov

Acyl-CoA Synthetases: These enzymes are responsible for the formation of acyl-CoA molecules, which are the donors for lysine acylation reactions. frontiersin.org Probes based on this compound could potentially be designed to study the reverse reaction or to identify inhibitors of these enzymes.

Other Acyltransferases: Beyond acetyltransferases, a diverse range of enzymes catalyze the addition of other acyl groups to lysine residues (e.g., succinylation, malonylation). cornell.edu Modified substrates where the acetyl group is replaced by these other acyl groups could be instrumental in discovering and characterizing the enzymes responsible for these modifications. For example, ε-N-succinyllysine-containing fluorogenic substrates have been developed to efficiently screen for sirtuin 5 (SIRT5) activity. core.ac.uk

The exploration of these novel enzyme targets will require the development of new assay formats and the careful validation of any observed activity to ensure it is not an artifact of the assay conditions.

Integration with Quantitative Biology and Systems Enzymology

The integration of this compound-based assays with quantitative biology and systems enzymology approaches promises to provide a more comprehensive understanding of enzyme function in the context of complex biological networks. This involves moving beyond simple in vitro measurements of enzyme activity to quantifying enzyme kinetics and regulation within living cells and tissues.

Key research avenues in this area include:

In-Cell Enzyme Activity Measurement: The cell permeability of this compound and its derivatives allows for the direct measurement of deacetylase activity within intact cells. nih.gov This enables researchers to study how enzyme activity is modulated by cellular signaling pathways, metabolic state, and the presence of inhibitors under more physiologically relevant conditions.

High-Throughput Screening for Systems-Level Analysis: The fluorogenic nature of the this compound assay makes it highly amenable to high-throughput screening (HTS). core.ac.uk This can be leveraged to screen large libraries of compounds for their effects on enzyme activity, and the resulting data can be integrated with other 'omics' data (e.g., proteomics, transcriptomics) to build predictive models of cellular responses.

Kinetic Modeling of Enzyme Networks: By combining quantitative experimental data from this compound assays with mathematical modeling, it is possible to develop detailed kinetic models of the enzymatic networks that control lysine acetylation. These models can provide insights into the dynamic behavior of these systems and help to predict the effects of perturbations, such as drug treatment.

The table below outlines how this compound can be integrated with different quantitative biology approaches.

Quantitative ApproachApplication of this compoundExpected Outcome
In-Cell AssaysDirect measurement of enzyme activity in living cells. nih.govUnderstanding of enzyme regulation in a physiological context.
High-Throughput ScreeningScreening of large compound libraries for enzyme modulators. core.ac.ukIdentification of new drug leads and chemical probes.
Systems EnzymologyGeneration of quantitative data for kinetic modeling of enzyme networks.Predictive models of cellular signaling and metabolic pathways.

Role in the Discovery and Characterization of Novel Enzyme Modulators and Prodrugs (pre-clinical, in vitro focus)

This compound and its analogs are invaluable tools in the preclinical, in vitro discovery and characterization of novel enzyme modulators and prodrugs. iiarjournals.orgtandfonline.com The ability to rapidly and sensitively measure enzyme activity makes this compound a cornerstone of many drug discovery programs targeting deacetylases and other enzymes.

Discovery of Enzyme Modulators:

In the context of drug discovery, this compound is primarily used in HTS campaigns to identify small molecule inhibitors of deacetylases. iiarjournals.org The assay is used to screen large chemical libraries for compounds that reduce the fluorescent signal, indicating inhibition of the target enzyme. Hits from these screens are then subjected to further characterization to determine their potency, selectivity, and mechanism of action.

For example, a fluorescence-based assay using a substrate like Boc-Lys(Ac)-AMC was employed to screen for and characterize the HDAC inhibitor PAT-1102. iiarjournals.org Similarly, various studies have utilized substrates like Ac-Leu-Gly-Lys(Ac)-AMC and Ac-Lys-Tyr-Lys(Ac)-AMC to discover and profile selective HDAC3 inhibitors. tandfonline.com

Characterization of Enzyme Modulators:

Once potential modulators have been identified, this compound-based assays are used to:

Determine IC50 values: This is a measure of the concentration of an inhibitor required to reduce enzyme activity by 50% and is a key parameter for comparing the potency of different compounds. iiarjournals.org

Assess isoform selectivity: By testing inhibitors against a panel of different deacetylase isoforms, researchers can determine their selectivity profile. This is crucial for developing drugs with fewer off-target effects. iiarjournals.orgtandfonline.com

Elucidate the mechanism of inhibition: Kinetic studies using varying concentrations of both the substrate and the inhibitor can help to determine whether the inhibitor is competitive, non-competitive, or uncompetitive.

Development of Prodrugs:

A more recent and innovative application of the principles behind this compound is in the design of enzyme-activated prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body, often by the action of a specific enzyme.

One such strategy involves masking a cytotoxic agent with a group that can be removed by a deacetylase. For instance, a prodrug called Fmoc-Lys(Ac)-Puromycin has been designed to be activated by HDACs and cathepsin L, which are often overexpressed in cancer cells. researchgate.net The deacetylation of the lysine residue by HDACs is the first step in the activation of this prodrug, highlighting the potential for using our understanding of deacetylase substrates to develop targeted cancer therapies.

The table below provides examples of how this compound-based assays contribute to the preclinical development of enzyme modulators and prodrugs.

ApplicationSpecific Use of this compound AssayExample
Enzyme Modulator Discovery High-throughput screening of compound libraries. iiarjournals.orgIdentification of the pan-HDAC inhibitor PAT-1102. iiarjournals.org
Enzyme Modulator Characterization Determination of IC50 values and isoform selectivity. tandfonline.comProfiling of HDAC3-selective inhibitors like RGFP136. tandfonline.com
Prodrug Development Guiding the design of enzyme-cleavable masking groups. researchgate.netDevelopment of Fmoc-Lys(Ac)-Puromycin, a prodrug activated by HDACs and cathepsin L. researchgate.net

Q & A

Basic Research Questions

Q. What experimental controls are essential when using Ac-Lys(Ac)-AMC in HDAC enzymatic assays?

  • Methodological Answer : Include positive controls (e.g., known HDAC inhibitors like Trichostatin A) and negative controls (e.g., reactions without enzyme or substrate). Validate assay specificity using deacetylated standards (e.g., Ac-Lys-pNA for comparison). Ensure fluorescence measurements account for background noise by including blank reactions without substrate. Use purified HDAC isoforms (e.g., HDAC1) to confirm enzyme activity .

Q. How to optimize substrate concentration for kinetic studies with this compound?

  • Methodological Answer : Perform preliminary assays using a substrate concentration range (e.g., 1–100 µM) to identify the linear response region. Measure initial reaction rates via fluorescence (ex/em ~380/460 nm for AMC). Calculate Michaelis-Menten parameters (Km, Vmax) using nonlinear regression analysis. Include triplicates to assess reproducibility and avoid substrate inhibition at high concentrations .

Q. What buffer conditions are critical for maintaining HDAC activity in this compound assays?

  • Methodological Answer : Use Tris-HCl or phosphate buffers (pH 7.5–8.5) with ionic strength adjusted to 50–150 mM NaCl. Include reducing agents (e.g., DTT) to stabilize enzyme activity. Pre-incubate HDACs with inhibitors or activators to validate buffer compatibility. Avoid chelating agents if studying metal-dependent HDACs (e.g., HDAC1) .

Advanced Research Questions

Q. How to resolve discrepancies between HDAC activity data obtained with this compound and other substrates (e.g., Ac-Lys(Succ.)-AMC)?

  • Methodological Answer : Compare substrate specificity by testing HDAC isoforms against multiple fluorogenic substrates (e.g., this compound for general HDACs vs. RHKKAc-AMC for class-specific HDACs). Validate using orthogonal methods like Western blotting for acetylated histone markers (e.g., H3K9ac) in cellular models. Analyze enzyme kinetics to determine if discrepancies arise from differences in substrate binding affinity or catalytic efficiency .

Q. What strategies integrate this compound assay data with proteomic analyses of lysine acetylation?

  • Methodological Answer : Combine in vitro HDAC activity data with mass spectrometry-based acetylation profiling in cell lysates. Use HDAC inhibitors (e.g., Ebselen) to correlate enzymatic inhibition with site-specific acetylation changes. Normalize proteomic data to total protein levels and validate using immunoassays (e.g., anti-acetyllysine antibodies) .

Q. How to address conflicting results between biochemical HDAC activity and cellular viability assays?

  • Methodological Answer : Perform dose-response studies comparing IC50 values from this compound assays with cell viability data (e.g., MTS or CellTiter-Glo® assays). Account for factors like cell permeability of inhibitors, off-target effects, or compensatory deacetylases (e.g., SIRTs). Use siRNA knockdown or CRISPR-edited cell lines to confirm HDAC isoform-specific contributions .

Q. How to design a robust protocol for HDAC inhibitor screening using this compound?

  • Methodological Answer : Implement high-throughput workflows with automated liquid handling for substrate dispensing. Include Z’-factor calculations to assess assay robustness. Validate hits using secondary assays (e.g., thermal shift assays for target engagement). Cross-reference inhibitor libraries (e.g., NIH clinical collections) with known HDAC inhibitor scaffolds to prioritize candidates .

Methodological Validation & Reproducibility

Q. How to document this compound-based experiments for reproducibility?

  • Methodological Answer : Report substrate synthesis details (e.g., purity >95% via HPLC), enzyme sources (e.g., recombinant vs. nuclear extract), and instrument settings (e.g., fluorescence gain). Adhere to ACS guidelines for experimental replication, statistical tests (e.g., ANOVA for multi-group comparisons), and raw data archiving. Reference established protocols for HDAC assays to ensure cross-study comparability .

Q. What steps validate the specificity of this compound in complex biological samples?

  • Methodological Answer : Pre-treat samples with HDAC-specific inhibitors (e.g., Trichostatin A for class I/II HDACs) to confirm signal reduction. Compare results with alternative detection methods (e.g., pNA-based substrates for absorbance readouts). Use immunodepletion strategies (e.g., anti-HDAC antibodies) to eliminate target enzymes and verify assay specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.